molecular formula C13H17N3O3S B362498 Ethyl 4-(2-hydroxypropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 691367-17-6

Ethyl 4-(2-hydroxypropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B362498
CAS No.: 691367-17-6
M. Wt: 295.36g/mol
InChI Key: OBONXZQDQYZRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-hydroxypropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, making it a valuable subject for studies in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-hydroxypropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate thieno[2,3-d]pyrimidine derivatives with ethyl esters under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-hydroxypropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are prevalent, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-hydroxypropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-hydroxypropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are crucial to understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
  • 2-Ethyl-4-amino-thieno[2,3-d]pyrimidine

Uniqueness

Ethyl 4-(2-hydroxypropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate stands out due to its unique structural features, which confer specific chemical and biological properties not found in closely related compounds

Properties

CAS No.

691367-17-6

Molecular Formula

C13H17N3O3S

Molecular Weight

295.36g/mol

IUPAC Name

ethyl 4-(2-hydroxypropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C13H17N3O3S/c1-4-19-13(18)10-8(3)9-11(14-5-7(2)17)15-6-16-12(9)20-10/h6-7,17H,4-5H2,1-3H3,(H,14,15,16)

InChI Key

OBONXZQDQYZRFS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)NCC(C)O)C

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)NCC(C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.